![molecular formula C32H50O3 B1163854 Marsformoxide B CAS No. 2111-46-8](/img/structure/B1163854.png)
Marsformoxide B
Overview
Description
Marsformoxide B is a natural product found in Ficus fistulosa . It has a molecular formula of C32H50O3 . The compound is a type of triterpenoid .
Molecular Structure Analysis
The molecular structure of Marsformoxide B consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. The exact structure can be represented by the SMILES string: CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C
.
Physical And Chemical Properties Analysis
Marsformoxide B is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 482.8 g/mol .
Scientific Research Applications
Urease Inhibition
Marsformoxide B has been found to have significant urease inhibitory potential . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be beneficial in the treatment of various urinary tract infections.
Antibacterial Activity
The compound also showed significant antibacterial activity against S. typhi and P. mirabilis . These bacteria are known to cause typhoid fever and urinary tract infections, respectively. Therefore, Marsformoxide B could potentially be used in the development of new antibacterial agents.
Phytochemical Studies
Marsformoxide B has been isolated from the fruits of Alstonia scholaris, a plant known for its variety of bioactive properties . This suggests that Marsformoxide B could play a role in the plant’s medicinal properties, which include antituberculosis, cytotoxic, anti-asthmatic, antioxidant, antimalarial, hepatoprotective, and anticancer effects .
Mechanism of Action
Target of Action
It’s worth noting that compounds isolated from similar sources have shown significant urease inhibitory potential
Mode of Action
It’s known that marsformoxide b is a natural product with potential biological activity . More studies are required to elucidate the precise interaction of Marsformoxide B with its targets and the resulting changes.
Biochemical Pathways
It’s known that similar compounds have shown significant urease inhibitory potential
Result of Action
mirabilis . This suggests that Marsformoxide B might have similar effects, but more research is needed to confirm this.
properties
IUPAC Name |
[(1S,2R,4S,5R,6S,9S,11R,14R,18R,23R)-1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O3/c1-19(33)34-23-12-15-30(7)20(28(23,4)5)11-14-31(8)21-10-13-29(6)17-16-27(2,3)18-22(29)32(21,9)26-24(35-26)25(30)31/h10,20,22-26H,11-18H2,1-9H3/t20-,22+,23-,24-,25+,26-,29-,30-,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGCRIPTNFPMGC-YGEHHLFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]5(C3=CC[C@@]6([C@H]5CC(CC6)(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Marsformoxide B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Marsformoxide B and where has it been found?
A1: Marsformoxide B is a triterpenoid compound first isolated from the plant Marsdenia formosana []. It has also been identified in the petroleum ether extract of Cirsium setosum [].
Q2: What is the difference between Marsformoxide A and Marsformoxide B?
A2: While both are triterpenoid compounds found in Marsdenia formosana, they exhibit slight structural differences. Research indicates that these differences are stereochemical, meaning they differ in the 3D arrangement of atoms despite having the same molecular formula []. The exact stereochemical variations haven't been detailed in the provided abstracts.
Q3: Are there any spectroscopic data available for Marsformoxide B?
A3: While the abstracts don't provide specific spectroscopic data, they mention the use of spectroscopic methods for structural elucidation [, ]. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common tools for determining the structure and properties of organic compounds.
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